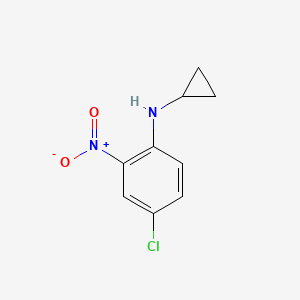
4-chloro-N-cyclopropyl-2-nitroaniline
Overview
Description
4-Chloro-N-cyclopropyl-2-nitroaniline is an organic compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a nitro group attached to an aniline ring. It is a solid at room temperature and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is known that the compound has been used in the development of organic nonlinear optical single crystals , suggesting that its targets may be related to light absorption and refraction processes.
Mode of Action
It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may interact with light in a way that alters its path and intensity.
Biochemical Pathways
It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may influence pathways related to light absorption and refraction.
Result of Action
It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may have effects on light absorption and refraction at the molecular and cellular level.
Action Environment
It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that factors such as temperature and light intensity may play a role in its action.
Preparation Methods
The synthesis of 4-chloro-N-cyclopropyl-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4-chloroaniline with nitric acid to form 4-chloro-2-nitroaniline. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield this compound .
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
4-Chloro-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in an oxidized state.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-N-cyclopropyl-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-N-cyclopropyl-2-nitroaniline can be compared with other similar compounds such as:
4-Chloro-2-nitroaniline: Lacks the cyclopropyl group and has different chemical and biological properties.
N-Cyclopropyl-4-nitroaniline: Has the cyclopropyl group attached to a different position on the aniline ring.
N-Cyclopropyl-4-fluoro-2-nitroaniline: Contains a fluoro group instead of a chloro group, leading to different reactivity and applications.
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRZFCKJIBVRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(adamantan-1-yl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2923604.png)
![2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2923605.png)
![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B2923606.png)
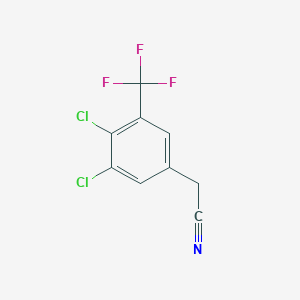
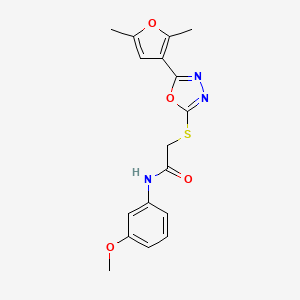
![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)
![2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2923616.png)
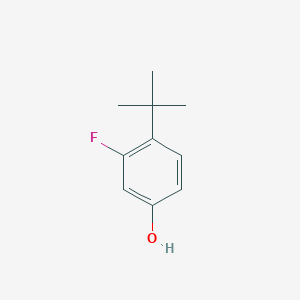
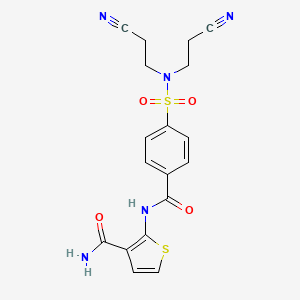
![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
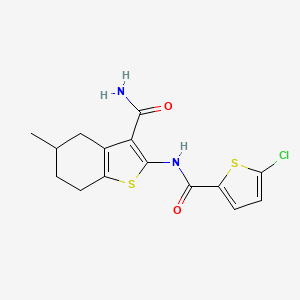
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
